molecular formula C19H34NO4P B14508846 N-(4-methylphenyl)dodecan-1-imine;phosphoric acid CAS No. 62729-86-6

N-(4-methylphenyl)dodecan-1-imine;phosphoric acid

Katalognummer: B14508846
CAS-Nummer: 62729-86-6
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: LXDHUGACHROMKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is a compound that combines an imine group with a phosphoric acid group The imine group is derived from the reaction between a primary amine and an aldehyde or ketone, while the phosphoric acid group is a common functional group in organic chemistry known for its acidic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)dodecan-1-imine typically involves the reaction of 4-methylphenylamine with dodecanal under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine formation is facilitated by the removal of water, often through azeotropic distillation .

Phosphoric acid can be introduced into the compound through a subsequent reaction with phosphoric acid or its derivatives. This step may involve heating the imine with phosphoric acid under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylphenyl)dodecan-1-imine;phosphoric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-methylphenyl)dodecan-1-imine;phosphoric acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is unique due to the presence of both the imine and phosphoric acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

62729-86-6

Molekularformel

C19H34NO4P

Molekulargewicht

371.5 g/mol

IUPAC-Name

N-(4-methylphenyl)dodecan-1-imine;phosphoric acid

InChI

InChI=1S/C19H31N.H3O4P/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19;1-5(2,3)4/h13-17H,3-12H2,1-2H3;(H3,1,2,3,4)

InChI-Schlüssel

LXDHUGACHROMKG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC=NC1=CC=C(C=C1)C.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.